1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide
Brand Name: Vulcanchem
CAS No.: 98347-93-4
VCID: VC19194335
InChI: InChI=1S/C17H26NO.HI/c1-3-4-12-18(2)13-10-17(15-19,11-14-18)16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C17H26INO
Molecular Weight: 387.3 g/mol

1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide

CAS No.: 98347-93-4

Cat. No.: VC19194335

Molecular Formula: C17H26INO

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide - 98347-93-4

Specification

CAS No. 98347-93-4
Molecular Formula C17H26INO
Molecular Weight 387.3 g/mol
IUPAC Name 1-butyl-1-methyl-4-phenylpiperidin-1-ium-4-carbaldehyde;iodide
Standard InChI InChI=1S/C17H26NO.HI/c1-3-4-12-18(2)13-10-17(15-19,11-14-18)16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1
Standard InChI Key ILDSQLIPCCKGPG-UHFFFAOYSA-M
Canonical SMILES CCCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]

Introduction

Structural and Molecular Characterization

Core Chemical Identity

The compound is a piperidinium-based quaternary ammonium salt characterized by the following substituents:

  • A butyl group (C₄H₉) at the 1-position of the piperidinium ring.

  • A methyl group (CH₃) at the 1-position, creating a quaternary nitrogen center.

  • A phenyl group (C₆H₅) at the 4-position.

  • A formyl group (CHO) at the 4-position.

  • An iodide counterion (I⁻) balancing the positive charge on the nitrogen .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₆NIO⁺·I⁻Derived
Molecular Weight387.21 g/molCalculated
SMILES NotationCCCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C
InChI KeyZLDHRJJXTOATLC-UHFFFAOYSA-N

Structural Ambiguities: PubChemLite lists the molecular formula as C₁₇H₂₆NO without accounting for the iodide , suggesting a potential database error. The correct formula must include iodine, as iodide is integral to charge balance .

Synthesis and Synthetic Routes

Proposed Synthesis Pathways

While no explicit literature exists for this compound, its structure suggests two plausible routes:

Quaternary Ammonium Salt Formation

  • Alkylation of 1-Methyl-4-phenylpiperidine:
    Reacting 1-methyl-4-phenylpiperidine with butyl iodide under basic conditions (e.g., K₂CO₃) to form the quaternary ammonium intermediate .

    C₁₁H₁₅N + C₄H₉I → C₁₅H₂₄NI + HI\text{C₁₁H₁₅N + C₄H₉I → C₁₅H₂₄NI + HI}
  • Formylation:
    Introducing the formyl group via the Vilsmeier-Haack reaction, using POCl₃ and DMF on the intermediate .

Alternative Pathway

Direct formylation of pre-synthesized 1-butyl-1-methyl-4-phenylpiperidinium iodide using formylating agents like ethyl formate.

Physicochemical Properties

Predicted Spectral Data

PubChemLite provides collision cross-section (CCS) predictions for mass spectrometry adducts :

Table 2: Predicted CCS Values (Ų)

Adductm/zCCS
[M+H]⁺261.20873163.3
[M+Na]⁺283.19067178.1
[M+K]⁺299.16461166.1

Stability and Solubility

  • Stability: Quaternary ammonium salts are generally hygroscopic and light-sensitive. Storage under inert atmosphere is recommended.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water due to the iodide ion .

ParameterRecommendation
ToxicityLikely irritant (skin/eyes)
StorageDark, dry, 2–8°C under N₂
HandlingUse PPE (gloves, goggles)

Research Gaps and Future Directions

  • Spectral Validation: Experimental NMR (¹H, ¹³C) and FT-IR data are absent in public databases .

  • Biological Studies: No toxicity or efficacy profiles are available.

  • Patent Landscape: No patents cite this compound, indicating untapped commercial potential .

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